Tetraglyme

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El tetraglicol dimetil éter se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:

Mecanismo De Acción

El mecanismo de acción del tetraglicol dimetil éter implica su capacidad para disolver una amplia gama de compuestos orgánicos debido a su naturaleza aprótica polar. Interactúa con las moléculas a través de la absorción física y las interacciones químicas mínimas, lo que lo convierte en un medio eficaz para reacciones químicas y transporte de moléculas .

Análisis Bioquímico

Biochemical Properties

Tetraglyme has been found to interact with various biomolecules in its role as a solvent. For instance, it has been used in glucose sensors to enhance the linking of bio-mimetic molecules to the surface . It also helps in the selective adsorption of proteins while promoting cell adhesion .

Cellular Effects

The effects of this compound on cells are not fully understood. It has been noted that this compound can influence cell function through its role as a solvent. For example, it has been used in lithium-ion battery technology, where it may interact with various cellular components .

Molecular Mechanism

The molecular mechanism of this compound’s action is largely related to its properties as a solvent. It is known to form complexes with ions, which could potentially influence various biochemical reactions

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have an acceleration effect, especially when its concentrations are lower than 20% (v/v). This effect becomes more pronounced for glymes with longer chain length .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it does not directly participate in metabolic pathways. It may indirectly influence metabolic flux or metabolite levels through its role as a solvent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its properties as a solvent. It has been suggested that this compound can affect ion transport, which could potentially influence its distribution within cells .

Métodos De Preparación

El tetraglicol dimetil éter se sintetiza típicamente mediante la reacción del monometil éter de dietilenglicol con cloruro de tionilo para formar un intermedio clorado, que luego se hace reaccionar con etilato de sodio para producir tetraglicol dimetil éter. El proceso implica filtración y destilación al vacío para obtener el producto final . Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero a mayor escala, asegurando alta pureza y rendimiento.

Análisis De Reacciones Químicas

El tetraglicol dimetil éter experimenta diversas reacciones químicas, que incluyen:

Oxidación: El tetraglicol dimetil éter puede oxidarse en condiciones específicas para formar éteres de glicol correspondientes.

Reducción: Puede reducirse utilizando agentes reductores fuertes, aunque esto es menos común.

Sustitución: El tetraglicol dimetil éter puede participar en reacciones de sustitución nucleofílica, donde sus grupos éter pueden ser reemplazados por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio.

Comparación Con Compuestos Similares

El tetraglicol dimetil éter se compara con otros éteres de glicol como el dietilenglicol dimetil éter y el trietilenglicol dimetil éter. Si bien todos estos compuestos comparten propiedades solventes similares, el punto de ebullición más alto y la estabilidad térmica del tetraglicol dimetil éter lo hacen más adecuado para aplicaciones a altas temperaturas. Además, la capacidad del tetraglicol dimetil éter para formar complejos con iones lo distingue de otros éteres de glicol .

Conclusión

El tetraglicol dimetil éter es un compuesto versátil con una amplia gama de aplicaciones en la investigación científica y la industria. Sus propiedades únicas, incluida su alta estabilidad térmica y sus excelentes capacidades de solvente, lo convierten en un activo invaluable en varios campos.

Propiedades

IUPAC Name |

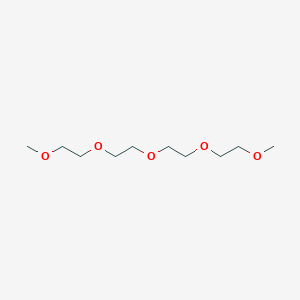

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHZGEOKBKGPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044396 | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol dimethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-24-8 | |

| Record name | Tetraglyme | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraglyme | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetraglyme | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-(2-methoxyethoxy)ethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAGLYME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78L136FLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetraglyme?

A1: this compound has the molecular formula CH3O(CH2CH2O)4CH3 and a molecular weight of 222.27 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information about the structure and dynamics of this compound molecules. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups and their interactions within this compound and its complexes. [, , , ]

- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of this compound surfaces, particularly in coatings. [, , ]

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides detailed surface chemical information, including molecular fragmentation patterns of this compound. [, , ]

Q3: How does the presence of this compound affect the ionic conductivity of polymer electrolytes?

A3: The effect depends on the specific system:

- Dual-cation ionomers: this compound can have contrasting effects. In lithium-containing ionomers, it decreases ionic conductivity due to breaking up interconnected Li+ clusters [], while in sodium-containing ionomers, it enhances conductivity due to increased ion cluster rearrangement. []

- Solid terpolymer electrolytes: this compound enhances ionic conductivity by providing more charge carrier mobility within the polymer matrix due to its abundant oxygen-containing functional groups. []

Q4: Is this compound stable at high temperatures?

A4: this compound exhibits good thermal stability, but its decomposition temperature can be influenced by the presence of other compounds, such as metal salts. [, , , ]

Q5: How does this compound interact with graphite surfaces?

A5: this compound exhibits stable adsorption on graphite surfaces, showing ordering and distorted adsorption behavior. This interaction has been observed experimentally using frequency-modulation atomic force microscopy and supported by density functional theory calculations. []

Q6: How is this compound used in the synthesis of metal nanoparticles?

A6: this compound acts as a multi-functional agent, serving as a solvent, surfactant, and reducing agent in a single reaction to produce metal nanoparticles with high yield and capacity. []

Q7: Can this compound be used for air sampling and analysis?

A7: Yes, this compound can efficiently scrub various volatile organic compounds from air and gas streams. This method, dubbed "air to water bridge", allows for air analysis using conventional water analysis techniques, offering a simpler and more cost-effective alternative to traditional methods. []

Q8: What is the role of this compound in chemical vapor deposition (CVD)?

A8: this compound is commonly used as a stabilizing ligand in barium and strontium precursors for CVD of thin films like barium strontium titanate (BST). It enhances precursor volatility and allows for lower deposition temperatures. [, , ]

Q9: How does this compound interact with proteins in a biological context?

A9: this compound coatings, particularly those deposited using radio frequency glow discharge (RFGD) techniques, exhibit ultra-low fibrinogen adsorption, a key factor in reducing platelet adhesion and thrombus formation. [, , , , ]

Q10: What is the role of complement activation in the foreign body response to this compound coatings?

A10: Despite the low protein adsorption, in vivo studies reveal inflammatory cell adhesion and fibrous capsule formation around implanted this compound coatings. This suggests the involvement of complement activation, an alternative pathway in the foreign body response, potentially triggered by the this compound surface. [, ]

Q11: How does the concentration of fibrinogen affect its adsorption to this compound surfaces?

A12: While this compound effectively resists fibrinogen adsorption at low concentrations, a previously unreported finding revealed increased fibrinogen adsorption from higher concentration solutions, suggesting a potential limitation of this compound's protein-resistant properties under physiological conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)